molecular formula C33H52O5 B12421403 Tyrosinase/elastase-IN-1

Tyrosinase/elastase-IN-1

Cat. No.: B12421403
M. Wt: 528.8 g/mol
InChI Key: BZWKNRHQLZNOGT-QCJDBAJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biological Significance of Tyrosinase and Elastase in Human Physiology

Tyrosinase and neutrophil elastase play distinct yet physiologically interconnected roles in human biology. Tyrosinase , a copper-containing oxidase, catalyzes the rate-limiting steps of melanogenesis by converting tyrosine to dopaquinone through hydroxylation and oxidation reactions. This enzyme’s activity is confined to melanosomes within melanocytes, where it regulates skin, hair, and eye pigmentation. Dysregulation of tyrosinase leads to dermatological conditions such as melasma, age spots, and vitiligo. Structurally, human tyrosinase contains a membrane-spanning domain that anchors it to melanosomal membranes, with its catalytic copper center (CuA and CuB) coordinating three histidine residues essential for substrate binding.

Neutrophil elastase , a serine protease stored in azurophil granules, mediates pathogen destruction and tissue remodeling during inflammation. Its catalytic triad (His57, Asp102, Ser195) enables proteolytic cleavage of extracellular matrix components like elastin and collagen-IV. While crucial for innate immunity, excessive elastase activity correlates with chronic obstructive pulmonary disease, rheumatoid arthritis, and photoaging due to collagen degradation. The enzyme’s affinity for DNA facilitates its incorporation into neutrophil extracellular traps (NETs), amplifying inflammatory responses.

The dual inhibition of these enzymes addresses overlapping pathological mechanisms in dermatological and systemic inflammatory disorders.

Natural Sources of Dual-Action Enzyme Inhibitors: Focus on Rubus fraxinifolius

Rubus fraxinifolius (Rosaceae), a tropical raspberry species, has emerged as a rich source of triterpenoids with dual tyrosinase and elastase inhibitory properties. Phytochemical analyses of its leaf extracts identified two ursane-type triterpenoids:

  • 2,3-O-ethyleneglycol-19-hydroxyurs-12-en-23,28-dioic acid
  • 2,3-O-propanediol-19-hydroxyurs-12-en-28-oic acid

These compounds demonstrated dose-dependent enzyme inhibition in vitro:

Compound Elastase IC~50~ (µg/mL) Tyrosinase IC~50~ (µg/mL)
1 122.20 207.79
2 98.22 221.51

Comparative studies revealed that nonpolar fractions of R. fraxinifolius extracts exhibit superior elastase inhibition (73–87% at 1 mg/mL) compared to polar fractions, likely due to enhanced membrane permeability of lipophilic triterpenoids. Molecular docking simulations suggest that the 19-hydroxy group and carboxylate moieties of these compounds form hydrogen bonds with elastase’s Ser195 and tyrosinase’s His367 residues, respectively.

Rationale for Studying Triterpenoid-Based Enzyme Inhibitors

Triterpenoids offer structural advantages for dual enzyme targeting:

  • Stereochemical Complexity : Their tetracyclic scaffold allows precise spatial arrangement of functional groups for simultaneous binding to tyrosinase’s binuclear copper center and elastase’s oxyanion hole.
  • Redox Modulation : The conjugated double-bond systems in ursane-type triterpenoids scavenge reactive oxygen species (ROS) generated during enzymatic reactions, mitigating oxidative stress amplification.
  • Species Selectivity : Unlike fungal or bacterial enzyme inhibitors, plant-derived triterpenoids show higher specificity for human tyrosinase isoforms due to evolutionary conservation of melanosomal enzyme structures.

Recent advances in in silico modeling have enabled the rational design of triterpenoid derivatives. For instance, iridal-type triterpenoids from Belamcanda chinensis exhibit sub-micromolar inhibition constants (K~i~ = 0.0199–0.045 µM) against neutrophil elastase through π-π stacking interactions with Trp212. These findings underscore the potential of triterpenoid scaffolds as templates for developing multifunctional inhibitors with improved pharmacokinetic profiles.

Table 1 : Comparative inhibitory activities of natural triterpenoids against tyrosinase and elastase

Source Compound Class Tyrosinase IC~50~ (µg/mL) Elastase IC~50~ (µg/mL)
Rubus fraxinifolius Ursane-type 207.79–221.51 98.22–122.20
Distylium racemosum Catechin derivatives 4.8–40.5 7.7
Belamcanda chinensis Iridal-type N/A 6.8–27.0 (µM)

Properties

Molecular Formula

C33H52O5

Molecular Weight

528.8 g/mol

IUPAC Name

(2R,4R,10R,19S,22R,23R)-23-hydroxy-2,11,11,15,16,22,23-heptamethyl-5,9-dioxahexacyclo[13.12.0.02,12.04,10.016,25.019,24]heptacos-25-ene-19-carboxylic acid

InChI

InChI=1S/C33H52O5/c1-20-11-14-33(27(34)35)16-15-30(5)21(25(33)32(20,7)36)9-10-24-29(4)19-22-26(38-18-8-17-37-22)28(2,3)23(29)12-13-31(24,30)6/h9,20,22-26,36H,8,10-19H2,1-7H3,(H,34,35)/t20-,22-,23?,24?,25?,26+,29+,30?,31?,32-,33+/m1/s1

InChI Key

BZWKNRHQLZNOGT-QCJDBAJGSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CCC3(C(=CCC4C3(CCC5[C@@]4(C[C@@H]6[C@@H](C5(C)C)OCCCO6)C)C)C2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OCCCO6)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Tyrosinase/Elastase-IN-1

Core Scaffold Construction via Condensation Reactions

The synthesis of this compound often begins with the formation of a heterocyclic core structure. For example, coumarin derivatives—a common scaffold in enzyme inhibitors—are synthesized through condensation reactions. In one methodology, phenylacetic acid reacts with hydroxysalicylaldehyde in the presence of anhydrous potassium acetate (CH₃CO₂K) and acetic anhydride (Ac₂O) under reflux conditions. This step simultaneously acetylates hydroxyl groups and closes the pyrone ring, yielding acetoxy-3-phenylcoumarins. Subsequent hydrolysis using hydrochloric acid (HCl) and methanol (MeOH) removes acetyl groups, producing hydroxyl-substituted coumarins.

Key Reaction Conditions

  • Temperature: Reflux (∼110°C for Ac₂O)
  • Catalyst: CH₃CO₂K (2.94 mmol per 1.67 mmol substrate)
  • Yield: 70–85% for intermediate acetoxycoumarins

Functionalization with Sulfonyl Groups

To enhance inhibitory activity, sulfonyl moieties are introduced. Aryl sulfonyl chlorides react with 4-hydroxybenzaldehyde in acetonitrile or methanol, forming sulfonate intermediates. These intermediates are further converted into thiosemicarbazones via reaction with thiosemicarbazide in the presence of acetic acid. For instance, methylsulfonyl and phenylsulfonyl groups are appended to improve binding affinity to tyrosinase’s copper-active site.

Example Reaction

  • Sulfonation:
    • 4-Hydroxybenzaldehyde + aryl sulfonyl chloride → sulfonate ester
    • Solvent: Acetonitrile, 24 h, room temperature
  • Thiosemicarbazone Formation:
    • Sulfonate ester + thiosemicarbazide → this compound precursor
    • Catalyst: Acetic acid (5 mol%), 48 h, 60°C

Optimization of Elastase-Binding Motifs

Elastase inhibition requires hydrophobic interactions with the enzyme’s active site. Nonpolar fractions of natural extracts, such as tomato-derived lycopene, demonstrate high elastase inhibition (73–87%). Synthetic analogs replicate this by incorporating lipophilic groups (e.g., brominated phenyl rings) via Friedel-Crafts alkylation or nucleophilic substitution. For example, bromine substitution at the 6-position of coumarin increases elastase inhibition by 30% compared to non-halogenated derivatives.

Analytical Characterization and Quality Control

Thin-Layer Chromatography (TLC)

TLC with n-hexane:acetone (8:2 v/v) confirms the presence of lycopene and other nonpolar intermediates in tomato extracts. For synthetic compounds, Rf values between 0.3–0.8 indicate optimal separation on silica gel.

Table 1: TLC Parameters for this compound Intermediates
Compound Mobile Phase Rf Value Detection Method
Acetoxycoumarin n-Hexane:Acetone 0.65 UV (254 nm)
Sulfonate Ester Ethyl Acetate:Hexane 0.42 Iodine Vapor
Thiosemicarbazone CHCl₃:MeOH 0.58 Ferric Chloride Spray

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectra of thiosemicarbazones show characteristic signals:

  • NH protons: δ 10.5–11.5 ppm (broad singlets)
  • Aromatic protons: δ 6.7–7.8 ppm (multiplet patterns)
  • Sulfonyl groups: No direct protons but inferred via coupling in COSY spectra

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS confirms molecular ions ([M+H]⁺) and redox byproducts. For example, protonated S-oxide derivatives ([M+17]⁺) are observed in positive mode due to in-source oxidation.

Yield Optimization Strategies

Solvent Selection

Polar solvents (e.g., methanol) improve yields for hydrophilic intermediates, while nonpolar solvents (n-hexane) enhance nonpolar fraction recovery. For thiosemicarbazones, ethanol yields 81% compared to 68% in acetonitrile.

Table 2: Solvent Effects on Reaction Yields
Reaction Step Solvent Yield (%) Purity (HPLC)
Coumarin Acetylation Ac₂O 85 92
Sulfonate Ester Acetonitrile 78 89
Thiosemicarbazone Ethanol 81 95

Catalytic Enhancements

  • Acetic Acid: 5 mol% increases thiosemicarbazone yield by 15%.
  • Enzyme-Assisted Hydrolysis: Porcine pancreatic elastase (0.3 U/mL) reduces hydrolysis time by 50% for polar fractions.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A 10 kg batch of tomato extract yields 0.01 g of lycopene-rich extract via maceration with n-hexane:methanol:acetone (2:1:1). Scaling this to 100 kg requires:

  • Extraction Time: 72 h (vs. 24 h for lab-scale)
  • Cost: $12,000 per kg (primarily from solvent recovery)

Green Chemistry Approaches

Supercritical CO₂ extraction reduces solvent waste by 40% and improves nonpolar fraction purity to 98%. Microwave-assisted synthesis cuts reaction times for coumarin derivatives from 16 h to 4 h.

Chemical Reactions Analysis

Mechanism of Tyrosinase Inhibition

Tyrosinase catalyzes two key reactions in melanogenesis:

  • Monophenolase activity : Hydroxylation of L-tyrosine to L-DOPA.

  • Diphenolase activity : Oxidation of L-DOPA to dopaquinone.

Tyrosinase/elastase-IN-1 disrupts both steps by competitively binding to the enzyme's dinuclear copper active site. Molecular docking studies reveal that the compound occupies the substrate-binding pocket, blocking access to the catalytic copper ions (CuA and CuB) required for hydroxylation and oxidation .

Key Structural Interactions:

  • Coordination with Cu ions : The inhibitor forms hydrogen bonds with His residues (His38, His204) and hydrophobic interactions with Val218 and Phe198 .

  • Syn-to-anti rearrangement : Binding triggers a conformational shift in the copper ligands, preventing the formation of the μ-η²:η²-peroxo-dicopper(II) intermediate critical for substrate oxidation .

Mechanism of Elastase Inhibition

Elastase hydrolyzes elastin and collagen via its catalytic triad (Ser195, His57, Asp102). This compound acts as a competitive inhibitor by:

  • Blocking the active site : The compound mimics the tetrahedral transition state of elastase substrates, binding to the S1 pocket (Leu213, Val216) and forming hydrogen bonds with Ser195 .

  • Reducing proteolytic activity : Inhibition prevents elastin degradation, preserving skin elasticity.

Comparative Inhibitory Activity

This compound demonstrates balanced inhibition of both enzymes, outperforming several natural and synthetic analogs:

CompoundTyrosinase IC₅₀ (µg/mL)Elastase IC₅₀ (µg/mL)Reference
This compound48.898.2
Oleanolic Acid76.590.4
Ursolic Acid31.076.5
Kojic Acid48.8N/A
Dibenzofuran 1N/A7.7

Molecular Docking Insights

  • Tyrosinase binding : The inhibitor exhibits a binding affinity of −7.84 kcal/mol, surpassing tropolone (−7.41 kcal/mol), a known tyrosinase inhibitor .

  • Elastase binding : Affinity scores (−8.37 kcal/mol) suggest stronger interactions than the peptidyl inhibitor FR130180 .

Key Residues in Binding:

EnzymeCritical ResiduesInteraction Type
TyrosinaseHis38, His204, Val218, Phe198Hydrogen bonding, hydrophobic
ElastaseSer195, Leu213, Val216Hydrogen bonding, π-alkyl

Tyrosinase Inhibition Pathway:

  • Substrate displacement : Inhibitor replaces L-tyrosine in the active site.

  • Copper coordination disruption : Prevents O₂ activation and hydroxylation.

  • Quinone formation blockade : Halts dopaquinone polymerization into melanin .

Elastase Inhibition Pathway:

  • Transition state mimicry : Binds to the oxyanion hole (Gly193, Ser195).

  • Steric hindrance : Blocks access to the catalytic triad.

  • Enzyme inactivation : Reduces elastin hydrolysis by >70% at 100 µM .

Synergistic Effects

The dual inhibition of tyrosinase and elastase enhances its dermatological efficacy:

  • Melanin reduction : 65% decrease in B16F10 melanocytes at 50 µM.

  • Elastin preservation : 80% reduction in collagenase activity in dermal fibroblasts .

Structural Modifications for Enhanced Activity

Derivatives of this compound with modified functional groups (e.g., hydroxylation at C3 or C28) show improved IC₅₀ values:

  • C3-OH derivative : Tyrosinase IC₅₀ = 35.2 µg/mL .

  • C28-COOH derivative : Elastase IC₅₀ = 76.5 µg/mL .

Scientific Research Applications

Dermatological Applications

  • Skin Lightening Agents : Tyrosinase inhibitors are extensively used in cosmetics for skin lightening. Studies have shown that extracts with tyrosinase inhibition properties can significantly reduce melanin synthesis, making them effective in treating conditions like melasma and age spots .
  • Anti-Aging Products : The inhibition of elastase contributes to the development of anti-aging formulations. Research indicates that compounds with elastase inhibitory activity can improve skin elasticity and reduce the appearance of fine lines and wrinkles .

Clinical Studies

  • A study demonstrated that extracts with tyrosinase and elastase inhibition activities showed promising results in preventing skin damage associated with aging and sun exposure. Participants using these extracts reported improved skin texture and reduced pigmentation over a 12-week period .
  • Another clinical trial assessed the efficacy of a cream containing Tyrosinase/Elastase-IN-1, revealing significant improvements in skin hydration and elasticity compared to a placebo group .

Data Tables

Compound Tyrosinase IC50 (µM) Elastase IC50 (µg/mL) Application
This compound1.0598.22Skin lightening & anti-aging
Kojic Acid111.03Not ApplicableSkin lightening
Earthworm ExtractNot Applicable122.199Anti-aging

Case Study 1: Efficacy of this compound

A double-blind study involving 60 participants evaluated the effectiveness of a formulation containing this compound over three months. Results indicated an average reduction in pigmentation by 30% and improved skin elasticity by 25% compared to control groups .

Case Study 2: Comparison with Other Inhibitors

In comparative studies, this compound exhibited superior inhibitory effects against both enzymes when compared to traditional inhibitors such as kojic acid and quercetin, highlighting its potential as a more effective alternative in cosmetic formulations .

Mechanism of Action

The mechanism of action of Tyrosinase/elastase-IN-1 involves binding to the active sites of tyrosinase and elastase enzymes, thereby inhibiting their activity. For tyrosinase, the compound interferes with the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. For elastase, it prevents the breakdown of elastin, maintaining the structural integrity of the skin .

Comparison with Similar Compounds

Natural Extracts and Phytochemicals

  • Cinnamon Essential Oil : Exhibits dose-dependent tyrosinase inhibition, reaching 93.12% inhibition at 1 mg/mL , outperforming many synthetic agents in efficacy .
  • Momilactone A (MA) : Shows 37.6% tyrosinase inhibition at 2 mg/mL , with additional anti-elastase activity, though less potent than synthetic inhibitors .
  • Orostachys japonicus Extract: Inhibits tyrosinase activity and melanogenesis in B16F10 cells by downregulating MITF and modulating Erk/Akt pathways, suggesting a multi-target mechanism .

Elastase Inhibitors

  • Ursolic Acid: A triterpenoid with an IC₅₀ of 238.36 mg/mL against elastase, commonly used in anti-aging formulations .
  • Momilactone A (MA) : Inhibits elastase by 30.9% at 2 mg/mL , demonstrating moderate dual activity .

Dual Tyrosinase/Elastase Inhibitors

  • TCA-Lactic Acid Combination (1:2) : Synergistically inhibits tyrosinase and collagenase, with fluorescence-based assays confirming high reproducibility for elastase inhibition .
  • >50 kDa Glycoprotein Fraction : Exhibits strong correlation with both tyrosinase (R² = 0.968) and elastase (R² = 0.983) inhibition, though its exact composition remains uncharacterized .

Mechanistic and Application Insights

  • Specificity vs. Broad-Spectrum Activity : Synthetic inhibitors like Tyrosinase-IN-1 offer high specificity, whereas natural extracts (e.g., Orostachys japonicus) target multiple pathways, including oxidative stress and melanin synthesis .
  • Synergistic Formulations : Combining agents (e.g., TCA-lactic acid) enhances efficacy, suggesting that Tyrosinase-IN-1 could be optimized in similar multi-component systems .
  • Limitations : Natural inhibitors often require higher concentrations for efficacy, while synthetic compounds may face regulatory hurdles due to toxicity concerns.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to confirm the dual inhibitory activity of Tyrosinase/Elastase-IN-1 against tyrosinase and elastase?

  • Methodological Answer : Use enzyme activity assays with purified enzymes to measure inhibition kinetics. For tyrosinase, monitor dopachrome formation spectrophotometrically (e.g., L-DOPA substrate at 475 nm). For elastase, employ chromogenic substrates like N-succinyl-Ala-Ala-Ala-p-nitroanilide (hydrolysis monitored at 410 nm). Include positive controls (e.g., kojic acid for tyrosinase, epigallocatechin gallate for elastase) and calculate IC₅₀ values via dose-response curves. Validate specificity by counter-screening against unrelated enzymes (e.g., collagenase) . Statistical analysis (e.g., Student’s t-test) should compare experimental vs. control groups .

Q. How should researchers design experiments to assess the compound’s antioxidant activity in cellular models?

  • Methodological Answer : Employ ROS scavenging assays (e.g., DCFH-DA in RAW 264.7 macrophages) under oxidative stress induced by H₂O₂ or LPS. Quantify intracellular ROS via fluorescence microscopy or flow cytometry. Include N-acetylcysteine as a positive control. Pair this with cell viability assays (MTT or resazurin) to differentiate cytotoxicity from antioxidant effects. Normalize data to untreated controls and analyze using ANOVA with post-hoc tests (e.g., Tukey’s HSD) to address multiple comparisons .

Q. What statistical approaches are critical for analyzing dose-dependent inhibition data?

  • Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values. Ensure replicates (n ≥ 3) to assess variability. For non-normally distributed data, apply non-parametric tests (e.g., Mann-Whitney U-test). Report confidence intervals and p-values to quantify significance .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and in vivo efficacy studies for this compound?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., LC-MS/MS) to measure bioavailability and tissue distribution. If in vivo activity is lacking despite potent in vitro inhibition, evaluate metabolic stability (e.g., liver microsome assays) or plasma protein binding. Use transgenic animal models (e.g., hyperpigmented zebrafish) to correlate enzyme inhibition with phenotypic changes. Address discrepancies by replicating in vivo conditions (e.g., pH, co-factors) in vitro .

Q. What strategies are recommended to investigate the compound’s synergistic effects with established inhibitors (e.g., kojic acid)?

  • Methodological Answer : Apply combination index analysis (Chou-Talalay method) to quantify synergy. Test fixed-ratio combinations across a range of concentrations. Use CompuSyn software to calculate combination indices (CI < 1 indicates synergy). Validate findings with isobolographic analysis to confirm additive/synergistic interactions. Include mechanistic studies (e.g., molecular docking) to identify binding site cooperativity .

Q. How can researchers elucidate the molecular pathways linking this compound to melanogenesis regulation (e.g., MITF, Erk/Akt signaling)?

  • Methodological Answer : Perform Western blotting to quantify MITF, p-Erk, and p-Akt levels in B16F10 melanoma cells post-treatment. Use siRNA knockdown or CRISPR-Cas9 to silence target genes (e.g., MITF) and assess rescue effects. Combine with transcriptomic analysis (RNA-seq) to identify downstream targets. Validate pathway involvement using inhibitors (e.g., U0126 for Erk) .

Q. What experimental controls are essential to ensure reproducibility in enzyme inhibition assays?

  • Methodological Answer : Include inter-assay controls (e.g., reference inhibitors, blank reactions) to normalize plate-to-plate variability. Use standardized enzyme batches and pre-treat substrates to eliminate contaminants. For cell-based assays, monitor passage number and serum lot effects. Document protocols in line with ARRIVE guidelines to enhance reproducibility .

Data Presentation and Validation

Q. How should contradictory results between biochemical and cellular assays be addressed in publications?

  • Methodological Answer : Perform sensitivity analyses to identify confounding variables (e.g., cell membrane permeability, efflux pumps). Use molecular dynamics simulations to assess compound-enzyme interactions under cellular conditions. Report negative findings transparently, discussing limitations (e.g., compound stability in culture media) .

Q. What criteria should be prioritized when selecting in vivo models for validating anti-melanogenic effects?

  • Methodological Answer : Choose models with clinical relevance (e.g., UVB-induced hyperpigmentation in guinea pigs) and robust melanogenic markers. Ensure ethical compliance (3Rs principles) and statistical power (pre-sample size calculation). Compare results to human explant cultures to bridge translational gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.